N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-11-5-6-13(7-12(11)2)24-17(15-9-27-10-16(15)21-24)20-18(25)14-8-23(3)22-19(14)26-4/h5-8H,9-10H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUCAUCGBOKYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CN(N=C4OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are human recombinant alkaline phosphatases. These include human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP). Alkaline phosphatases play a crucial role in a variety of biological functions, including bone mineralization and the dephosphorylation of proteins, nucleotides, and alkaloids.
Mode of Action
The interaction of this compound with its targets involves strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme. This interaction is further stabilized by C-H (cdots) π interactions.
Biological Activity
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Molecular Formula and Weight
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 456.58 g/mol
Structural Features
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of functional groups such as methoxy and carboxamide enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thieno[3,4-c]pyrazole derivatives. For instance:
- Cell Viability Assays : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects with IC50 values suggesting potent activity (values typically range from 10 to 30 µM) .
- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis in cancer cells. This was evidenced by increased levels of caspase-3 activation in treated cells compared to controls .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Studies demonstrated that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- Animal Models : In vivo models showed that administration of the compound reduced inflammation markers and improved symptoms in models of arthritis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances antiproliferative activity |
| Dimethylphenyl | Increases selectivity towards cancer cells |
| Carboxamide Group | Contributes to overall stability and solubility |
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on MDA-MB-231 cells using an MTT assay. The results indicated an IC50 value of approximately 25 µM, demonstrating effective inhibition of cell proliferation compared to untreated controls.
Study 2: In Vivo Efficacy
In another study involving animal models with induced inflammation, administration of the compound resulted in a 40% reduction in swelling and pain scores compared to the control group, indicating significant therapeutic potential for inflammatory diseases.
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Research has indicated that compounds within the thienopyrazole class exhibit promising antitumor properties. For instance, studies have shown that derivatives of thienopyrazoles can inhibit the growth of various cancer cell lines, suggesting their potential as anticancer agents. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo models.
2. Anti-inflammatory Effects
Thienopyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been studied for its ability to reduce inflammation markers in animal models of inflammatory diseases. This makes it a candidate for developing treatments for conditions like arthritis and other inflammatory disorders.
3. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both gram-positive and gram-negative bacteria suggests potential applications in treating bacterial infections.
Case Studies
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on human breast cancer cell lines (e.g., MCF-7). The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory models, the compound was administered to mice with induced paw edema. Results showed a marked reduction in swelling compared to control groups, supporting its potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analog 1: 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j)
- Contains a tetrazole ring, enhancing metabolic stability but increasing molecular weight. Replaces the thienopyrazole core with a pyrimidinone-thioxo system, altering electronic properties and binding interactions .
Structural Analog 2: N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
- Key Differences: Features a pyrazolo[3,4-b]pyridine core instead of thienopyrazole, impacting π-π stacking and hydrogen-bonding capabilities. Substituents include an ethyl group on the pyrazole ring, increasing lipophilicity compared to the target’s methoxy group. Molecular weight (374.4 g/mol) is lower due to the absence of sulfur and a smaller aromatic system .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₃N₅O₂S* | 421.5* | Thieno[3,4-c]pyrazole | 3,4-Dimethylphenyl, 3-methoxy-1-methylpyrazole |
| 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-... | C₃₄H₂₆N₁₀O₃S | 678.7 | Pyrimidinone-thioxo | Coumarin, tetrazole, phenyl |
| N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | C₂₁H₂₂N₆O | 374.4 | Pyrazolo[3,4-b]pyridine | Ethyl, phenyl, methyl |
*Estimated based on structural analysis.
Research Findings and Implications
- Synthetic Strategies: Compounds like the target and its analogs are typically synthesized via multi-step heterocyclic condensation reactions, as seen in ’s coumarin-pyrimidinone derivatives .
- Structural Elucidation : X-ray crystallography (using software like SHELX ) is critical for confirming the three-dimensional arrangement of such complex heterocycles.
- Property Trends: The thienopyrazole core in the target compound may enhance hydrophobic interactions in biological systems compared to pyridine or pyrimidinone analogs. The methoxy group likely improves solubility relative to purely alkyl-substituted analogs (e.g., the ethyl group in CAS 1005612-70-3) . Sulfur-containing heterocycles (e.g., thienopyrazole) often exhibit distinct electronic profiles, influencing redox stability and binding affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
